molecular formula C11H13N5 B12794689 Pyrimido(4,5-c)isoquinoline-1,3-diamine, 7,8,9,10-tetrahydro- CAS No. 19181-36-3

Pyrimido(4,5-c)isoquinoline-1,3-diamine, 7,8,9,10-tetrahydro-

Cat. No.: B12794689
CAS No.: 19181-36-3
M. Wt: 215.25 g/mol
InChI Key: JQMCAIXSFQXDFG-UHFFFAOYSA-N
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Description

Pyrimido(4,5-c)isoquinoline-1,3-diamine, 7,8,9,10-tetrahydro- is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound consists of a pyrimidoisoquinoline core, which is a fusion of pyrimidine and isoquinoline rings, and is partially hydrogenated, making it a versatile scaffold for chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimido(4,5-c)isoquinoline-1,3-diamine, 7,8,9,10-tetrahydro- typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of aldehydes with β-ketoesters to form arylidene intermediates, which then react with aminopyrimidines to yield the desired product . Another approach includes the reaction of 4-isothiocyanato-4-methylpentan-2-one with propane-1,3-diamine in a molar ratio of 3:1 .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Pyrimido(4,5-c)isoquinoline-1,3-diamine, 7,8,9,10-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can further hydrogenate the compound or reduce any oxidized functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the pyrimidoisoquinoline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as alkyl, aryl, or halogen substituents .

Scientific Research Applications

Pyrimido(4,5-c)isoquinoline-1,3-diamine, 7,8,9,10-tetrahydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of pyrimido(4,5-c)isoquinoline-1,3-diamine, 7,8,9,10-tetrahydro- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological processes, such as cell division in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to pyrimido(4,5-c)isoquinoline-1,3-diamine, 7,8,9,10-tetrahydro- include:

Uniqueness

What sets pyrimido(4,5-c)isoquinoline-1,3-diamine, 7,8,9,10-tetrahydro- apart is its unique fusion of pyrimidine and isoquinoline rings, which provides a distinct scaffold for chemical modifications.

Properties

CAS No.

19181-36-3

Molecular Formula

C11H13N5

Molecular Weight

215.25 g/mol

IUPAC Name

7,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-1,3-diamine

InChI

InChI=1S/C11H13N5/c12-9-8-7-4-2-1-3-6(7)5-14-10(8)16-11(13)15-9/h5H,1-4H2,(H4,12,13,14,15,16)

InChI Key

JQMCAIXSFQXDFG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C3C(=NC(=NC3=NC=C2C1)N)N

Origin of Product

United States

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